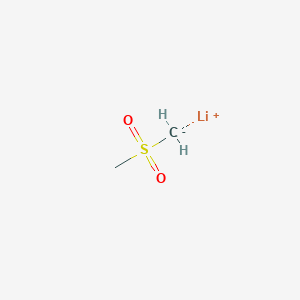
5-Oxo-2,5-dihydrofuran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-2,5-dihydrofuran-3-yl acetate is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an oxo group at the 5-position and an acetate group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,5-dihydrofuran-3-yl acetate can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the furan derivative being heated with acetic anhydride and a catalytic amount of a Lewis acid such as aluminum chloride.
Another method involves the oxidation of 2,5-dihydrofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide, followed by acetylation with acetic anhydride. This method allows for the selective introduction of the oxo and acetate groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-2,5-dihydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Oxo-2,5-dihydrofuran-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may also influence the compound’s solubility and reactivity, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-4,5-dihydro-2-furylacetic acid: This compound is structurally similar but lacks the acetate group.
2-Oxo-2,3-dihydrofuran-5-acetate: Another related compound with a different substitution pattern on the furan ring.
4,5-Dihydro-5-oxofuran-2-acetate: Similar structure with variations in the position of functional groups.
Uniqueness
5-Oxo-2,5-dihydrofuran-3-yl acetate is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21053-88-3 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
(5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C6H6O4/c1-4(7)10-5-2-6(8)9-3-5/h2H,3H2,1H3 |
InChI-Schlüssel |
QQGUQQDECZZTBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)












![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
